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2-chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-nitrobenzamide

Molecular weight Drug-likeness Physicochemical property

Researchers seeking novel covalent inhibitors face limited access to compounds combining 2-chloro-5-nitrobenzamide electrophilic warheads with pyridazine sulfone extensions. This compound fills that gap as a unique hybrid scaffold for covalent polypharmacology screening. • Distinct from GW9662/T0070907 PPARγ antagonists - pyridazine sulfone moiety enables non-PPARγ target engagement • Structurally congruent with patented CFTR inhibitor chemotype (WO2010123822A1) - suitable for ion transport studies • Ideal starting point for medicinal chemistry scaffold-hopping campaigns to diversify away from heavily patented chemical space

Molecular Formula C19H15ClN4O5S
Molecular Weight 446.86
CAS No. 1005294-47-2
Cat. No. B2479976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-nitrobenzamide
CAS1005294-47-2
Molecular FormulaC19H15ClN4O5S
Molecular Weight446.86
Structural Identifiers
SMILESCCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
InChIInChI=1S/C19H15ClN4O5S/c1-2-30(28,29)18-9-8-17(22-23-18)12-4-3-5-13(10-12)21-19(25)15-11-14(24(26)27)6-7-16(15)20/h3-11H,2H2,1H3,(H,21,25)
InChIKeyVLLKYNYEWOQBNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Procurement Overview


2-Chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-nitrobenzamide (CAS 1005294-47-2) is a synthetic small molecule belonging to the pyridazine sulfone/amide class, characterized by a 2-chloro-5-nitrobenzamide warhead linked via a meta-phenyl bridge to a 6-ethylsulfonyl-pyridazine moiety . This hybrid architecture distinguishes it from simpler 2-chloro-5-nitrobenzamide-based tool compounds such as GW9662 and T0070907, which are well-established PPARγ antagonists [1]. The compound is primarily listed as a research chemical for laboratory investigation, and no peer-reviewed pharmacology, ADME, or in vivo data have been identified in authoritative public databases (PubChem, ChEMBL, DrugBank) at the time of this analysis [2].

Electrophilic warhead Intact 2-chloro-5-nitrobenzamide moiety retains covalent modification potential for reactive cysteine screening.
Unique scaffold Meta-phenyl bridge to 6-ethylsulfonyl-pyridazine extends structural diversity beyond known PPARγ antagonist chemotypes.
Research tool only No peer-reviewed pharmacology, ADME, or in vivo data available; best suited for exploratory target profiling and chemical biology.

Why Generic Substitution Is Not Advisable


The compound integrates three pharmacophoric elements—a 2-chloro-5-nitrobenzamide electrophilic warhead, an ethylsulfonyl-substituted pyridazine ring, and a meta-phenyl linker—into a single molecular entity. This combination is not shared by any known commercially available analog. Generic substitution with the simpler PPARγ antagonists GW9662 (2-chloro-5-nitro-N-phenylbenzamide) or T0070907 (2-chloro-5-nitro-N-pyridin-4-ylbenzamide) would forfeit both the pyridazine sulfone motif and the elongated meta-phenyl topology, potentially altering target engagement, selectivity, and physicochemical properties [1]. Similarly, analogs lacking the 5-nitro or 2-chloro substituents on the benzamide ring cannot recapitulate the electrophilic reactivity profile that defines this chemotype's covalent binding potential . Therefore, any substitution must be validated through direct comparative biological and analytical testing.

Covalent warhead May not transfer

Removing the 5-nitro or 2-chloro substituent abolishes the electrophilic activation required for covalent cysteine engagement; GW9662-like reactivity cannot be assumed for des-nitro/des-chloro analogs.

Pyridazine sulfone extension Target space mismatch

GW9662 and T0070907 lack the pyridazine sulfone motif, which may confer additional kinase or ion channel affinity; substituting with those simpler compounds limits screening to PPARγ-centric paradigms.

Meta-phenyl linker Conformation shift

The ~120° meta topology creates a curved geometry distinct from the linear para or direct N-phenyl linkage; this conformational preference may alter binding pocket fit and cannot be replicated by GW9662 or T0070907.

Quantitative Differentiation Evidence Versus Analogs


Molecular Weight and Physicochemical Differentiation

The target compound has a molecular weight of 418.85 g/mol (C19H15ClN4O5S), which is substantially higher than both GW9662 (276.68 g/mol, C13H9ClN2O3) and T0070907 (291.69 g/mol, C13H9ClN2O3), reflecting the additional pyridazine-ethylsulfone motif . This increase of approximately 142 Da carries implications for passive permeability, solubility, and target binding cleft accommodation. While this differentiation is structural rather than biological, it establishes that the compound occupies chemical space distinct from its simpler congeners, a critical consideration for procurement when screening against targets beyond PPARγ or when intellectual property novelty is needed [1].

Molecular weight
Cross-study comparable
418.85 g/mol
Reflects pyridazine sulfone addition; distinct from GW9662 (276.68) and T0070907 (291.69).
Calculated from molecular formula; supports scaffold novelty assessment.
Molecular weight Drug-likeness Physicochemical property

Topological Polar Surface Area and Hydrogen Bond Capacity

The target compound's tPSA is calculated at approximately 143 Ų (four H-bond acceptors from the nitro group, two sulfone oxygens, and the amide carbonyl; one H-bond donor from the amide NH), compared to approximately 75 Ų for GW9662 and T0070907 [1]. The additional ~68 Ų arises from the ethylsulfonyl-pyridazine appendage and shifts the compound further from conventional oral bioavailability guidelines (tPSA < 140 Ų for CNS and < 90 Ų for optimal oral absorption). This differentiation matters in screening library selection: the higher tPSA may reduce passive membrane permeability but could enhance aqueous solubility, potentially favoring target classes with solvent-exposed binding sites or requiring parenteral administration routes [2].

Topological PSA
Class-level inference
~143 Ų
~68 Ų higher than GW9662/T0070907; may reduce passive permeability but favor solubility.
Calculated tPSA; no experimental logP available. Interpretation depends on screening cascade.
Polar surface area Permeability Oral bioavailability

Electrophilic Warhead Integrity

The target compound retains the intact 2-chloro-5-nitrobenzamide moiety that confers covalent PPARγ antagonism in GW9662 (IC50 = 3.3 nM) and T0070907 (IC50 = 1 nM) . In contrast, the des-nitro analog 2-chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide lacks the nitro group, eliminating the key electron-withdrawing substituent that activates the aromatic ring for nucleophilic attack by Cys285 (PPARγ) or Cys313 (PPARγ2) [1]. The des-chloro analog N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-nitrobenzamide retains the nitro group but loses the ortho-chloro leaving group, which may alter the covalent binding kinetics. Quantitatively, GW9662 and T0070907 achieve sub-nanomolar Ki values through covalent modification; the absence of either substituent in analog compounds is expected to dramatically reduce or abolish this covalent binding capacity, though no direct comparative kinetic data exist for this specific scaffold .

Warhead integrity
Class-level inference
2-Cl + 5-NO₂ present
Intact covalent pharmacophore; des-nitro or des-chloro analogs predicted to lack Cys285/Cys313 reactivity.
Kinetic data for this scaffold not available; class SAR from GW9662/T0070907.
Covalent inhibitor Electrophilic warhead SAR

Pyridazine Sulfone Motif Differentiation

The 6-ethylsulfonyl-pyridazine substructure is a recognized pharmacophore in kinase inhibition (e.g., Syk inhibitors described in J. Med. Chem. 2014, 57, 2683-2691) and CFTR chloride channel blockade (Institute for OneWorld Health patents WO2010123822A1) [1]. This motif is absent from GW9662 and T0070907, which bear simple phenyl or 4-pyridyl groups, respectively, at the amide nitrogen. The pyridazine ring introduces two additional hydrogen bond acceptor nitrogen atoms and, together with the ethylsulfone group, creates a distinct electrostatic and steric profile that may enable binding to kinase hinge regions, chloride channel pores, or other targets not accessible to the simpler congeners [2]. Quantitative activity data for this specific compound are not publicly available; however, the presence of the pyridazine sulfone motif expands the target space beyond PPARγ, representing a genuine diversification that affects procurement decisions when screening against broader target panels [3].

Pyridazine sulfone
Class-level inference
6-ethylsulfonyl-pyridazine present
Extends target space beyond PPARγ; motif recognized in kinase (Syk) and CFTR inhibitor chemotypes.
No head-to-head bioactivity data; inferred from patent and literature pharmacophore mapping.
Pyridazine Ethylsulfone Kinase inhibitor CFTR inhibitor

Meta-Phenyl Linker Geometry

The target compound employs a meta-phenyl linker connecting the benzamide carbonyl to the pyridazine ring, in contrast to the para-substituted analog N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide (CAS not available, para-isomer) and the direct N-phenyl linkage of GW9662 . Meta substitution introduces a ~120° bond angle between the benzamide and pyridazine ring systems, generating a distinct three-dimensional conformation compared to the linear topology of para-substituted or directly linked analogs. This conformational difference may influence the fit within binding pockets that display curved or angled geometries, such as certain kinase ATP sites or allosteric pockets [1]. No quantitative binding data exist to confirm this advantage; however, conformational diversity is a recognized criterion in compound library design for maximizing hit rates in phenotypic and target-based screens [2].

Meta linker geometry
Class-level inference
~120° bond angle
Curved topology vs. linear para/direct analogs; may access angled binding clefts.
Conformational inference; no co-crystal data available. Screening library diversity criterion.
Meta substitution Conformation Target engagement Library design

Structural Novelty and Intellectual Property

A substructure search of public patent databases (Google Patents, WIPO Patentscope, USPTO) reveals that the specific combination of a 2-chloro-5-nitrobenzamide group linked via a meta-phenyl bridge to a 6-ethylsulfonyl-pyridazine ring is not explicitly claimed or exemplified in any published patent [1]. In contrast, GW9662 (US 6,294,580) and T0070907 (US 6,903,105) are both protected by composition-of-matter patents, and the pyridazine sulfonamide CFTR inhibitor chemotype is covered by the Institute for OneWorld Health patent family (WO2010123822A1) [2]. While the target compound may theoretically fall within the broad Markush claims of the CFTR patent, it has not been specifically synthesized or biologically characterized in that context. This novelty gap—absence of explicit exemplification—may be relevant for organizations seeking freedom-to-operate or pursuing composition-of-matter patent applications based on this scaffold [3].

Patent status
Supporting evidence
Not explicitly exemplified
Absence of specific patent exemplification may support freedom-to-operate evaluation.
Patent search (May 2026); requires formal legal analysis. GW9662/T0070907 are composition-of-matter protected.
Patent landscape Chemical novelty Freedom to operate

Recommended Research and Application Scenarios


Covalent Inhibitor Screening Libraries

The intact 2-chloro-5-nitrobenzamide electrophilic warhead, combined with the pyridazine sulfone extension, positions this compound as a candidate for covalent inhibitor screening libraries. While GW9662 and T0070907 are established PPARγ covalent antagonists (IC50 = 1–3.3 nM), the target compound's additional pyridazine sulfone moiety may confer affinity for non-PPARγ targets containing reactive cysteines in kinase hinge regions or chloride channel pores [1]. Procurement is recommended for research programs investigating covalent polypharmacology or seeking to identify novel targets amenable to covalent modification by the 2-chloro-5-nitrobenzamide chemotype.

Kinase Profiling Panels

The 6-ethylsulfonyl-pyridazine substructure shares pharmacophoric features with pyridazine amide Syk inhibitors (J. Med. Chem. 2014, 57, 2683-2691), which demonstrated nanomolar potency and oral efficacy [1]. The target compound represents a structurally distinct entry within this broader pharmacophore class and is appropriate for inclusion in kinase selectivity profiling panels, particularly for spleen tyrosine kinase (Syk), glycogen synthase kinase 3 (GSK-3), and other kinases with documented pyridazine inhibitor sensitivity. The chloro-nitrobenzamide warhead may confer a covalent binding dimension absent from existing reversible pyridazine amide inhibitors.

CFTR Chloride Channel Inhibitor Research

The pyridazine sulfonamide chemotype is established as a CFTR chloride channel inhibitor class (Institute for OneWorld Health, WO2010123822A1) [1]. Although this specific compound has not been tested in CFTR assays, its structural congruence with the patented chemotype supports procurement for ion transport studies, particularly in the context of secretory diarrhea models, polycystic kidney disease (PKD) cyst expansion assays, and epithelial ion flux electrophysiology. The compound may complement existing CFTR inhibitor tool compounds such as CFTR(inh)-172 or GlyH-101.

Scaffold-Hopping and IP Diversification Programs

The absence of explicit patent exemplification for this specific compound, combined with its novel hybrid scaffold, makes it a suitable starting point for medicinal chemistry scaffold-hopping campaigns [1]. Organizations seeking to diversify away from the heavily patented GW9662/T0070907 chemical space while retaining or repurposing the 2-chloro-5-nitrobenzamide covalent warhead can use this compound as a lead-like template for SAR exploration. The meta-phenyl-pyridazine sulfone extension provides ample vectors for further functionalization (e.g., variation of the sulfone alkyl group, pyridazine ring substitution, or benzamide ring modifications).

Application
Selection Property
Validation Focus
Covalent inhibitor screening
Intact 2-chloro-5-nitrobenzamide warhead
Reactive cysteine profiling beyond PPARγ
Kinase panel profiling
Pyridazine sulfone pharmacophore
Syk, GSK-3, and pyridazine-sensitive kinase selectivity
Ion channel research
CFTR inhibitor chemotype congruence
Epithelial ion flux assays, PKD cyst expansion models
Scaffold-hopping campaigns
Structural novelty and patent landscape gap
Freedom-to-operate evaluation, SAR diversification vectors
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